molecular formula C5H6N2O2 B11777350 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione

2,5-Diazabicyclo[2.2.1]heptane-3,6-dione

Cat. No.: B11777350
M. Wt: 126.11 g/mol
InChI Key: BGILLOVYAYVIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diazabicyclo[2.2.1]heptane-3,6-dione is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione typically involves the transformation of hydroxy-L-proline into tritosylhydroxy-L-prolinol, which is then cyclized with benzylamine to form 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane. This intermediate is subsequently converted to the parent bicyclic system . Another method involves the use of substituted triketopiperazines in organocatalysed asymmetric Michael additions to enones, followed by further modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptane-3,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include benzylamine, enones, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from the reactions of this compound include prolinamides and other derivatives that retain the bicyclic structure .

Scientific Research Applications

2,5-Diazabicyclo[2.2.1]heptane-3,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active products. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability, reactivity, and ability to form complex structures through various chemical reactions. Its versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane-3,6-dione

InChI

InChI=1S/C5H6N2O2/c8-4-2-1-3(7-4)5(9)6-2/h2-3H,1H2,(H,6,9)(H,7,8)

InChI Key

BGILLOVYAYVIOP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)NC1C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.